N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide
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Overview
Description
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring and the dimethoxyphenyl group in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine . They replace the 3- and 4-position hydroxy groups with methoxy groups .
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine, it may interact with dopamine receptors in a similar manner .
Biochemical Pathways
Compounds with similar structures have been shown to have some activity as monoamine oxidase inhibitors , which could potentially affect the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Result of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine, it may have similar effects, such as interacting with dopamine receptors and potentially inhibiting monoamine oxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the dimethoxyphenyl and isopropoxybenzamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its bioactivity.
Materials Science:
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with similar structural features.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar aromatic and heterocyclic features.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various bioactive compounds.
Uniqueness
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is unique due to the presence of the oxadiazole ring and the specific arrangement of functional groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-12(2)27-15-8-5-13(6-9-15)18(24)21-20-23-22-19(28-20)14-7-10-16(25-3)17(11-14)26-4/h5-12H,1-4H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDVUFRDNWZCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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